molecular formula C20H24N2O6 B1672948 N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid CAS No. 35998-29-9

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

Cat. No. B1672948
CAS RN: 35998-29-9
M. Wt: 388.4 g/mol
InChI Key: GRUVVLWKPGIYEG-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED) is a synthetic hexadentate iron chelator . It has been studied as an oral drug in the treatment of iron overload in humans . It has also been found to be effective in inhibiting biofilm formation by Pseudomonas aeruginosa isolates obtained from patients with cystic fibrosis .


Synthesis Analysis

The synthesis of HBED involves the hydrolysis of N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid di-tert-butyl ester with a weak acid such as formic acid . This process specifically avoids the formation of the intermediate dihydrochloride and its neutralization to sodium chloride, while obtaining neat HBED .


Molecular Structure Analysis

HBED is similar to o,oEDDHA but with methyl groups bound to the phenolates . It is a new chelating agent with a purer synthesis pathway than EDDHA . The HJB/Fe 3+ stability constant is intermediate between the racemic and meso o,oEDDHA/Fe 3+ stereoisomers .


Chemical Reactions Analysis

HBED has been found to inhibit the growth and biofilm formation of Pseudomonas aeruginosa under both aerobic and anaerobic conditions . This inhibition is iron-dependent, as confirmed by measuring bacterial growth in succinate medium containing a set concentration of HBED and supplemented with increasing concentrations of iron .


Physical And Chemical Properties Analysis

HBED is a strong Fe 3+ chelating agent . It has been used as a substrate of the iron-chelate reductase of mild chlorotic cucumber plants . No significant differences were observed when o,oEDDHA/Fe 3+, HJB/Fe 3+ and HBED/Fe 3+ were used as substrates .

Scientific Research Applications

Iron Chelation

  • Prodrugs for Iron Chelation : HBED and its derivatives have been explored as potential prodrugs for iron chelation. These compounds show efficacy in iron chelation but also pose increased toxicity. Certain esters of HBED exhibit high therapeutic indices, making them potent candidates for treating iron overload conditions (Pitt et al., 1986).

  • Cytoprotection against Oxidative Stress : Derivatives of HBED have been studied for their ability to offer cytoprotection against oxidative stress. These derivatives demonstrate improved membrane permeability compared to the parent HBED, making them therapeutically useful for delivering HBED (Thiele & Sloan, 2016).

Radiopharmaceutical Applications

  • Biodistribution Studies of Metal Complexes : HBED-related compounds have been used in radiopharmaceutical studies to understand the biodistribution of various metal complexes in organisms. These studies help in developing targeted radiopharmaceuticals for imaging and therapy (Mathias et al., 1988).

  • Radiolabeling Antibodies : HBED derivatives have been synthesized for binding trivalent metals with high stability constants. These derivatives are utilized for bifunctionally linking radiometals with antibodies, aiding in diagnostic and therapeutic applications (Mathias et al., 1990).

Stability of Metal Ion Complexes

  • Stability Constants of Metal Ion Complexes : HBED's ability to form stable complexes with various metal ions has been a subject of study. The stability constants of its complexes with trivalent and divalent metal ions have been determined, providing insights into its potential use in various applications (Ma, Motekaitis & Martell, 1994).

Agricultural Applications

  • Fe Carrier for Soybean Plants : The efficacy of HBED as an Fe source in plant nutrition has been evaluated, particularly for soybean plants grown in calcareous soil. It shows promise as a long-lasting alternative for correcting iron chlorosis in dicotyledonous plants grown on such soils (Nadal et al., 2012).

Miscellaneous Applications

  • Cytotoxic Activity in Cancer Cell Lines : Certain derivatives of HBED have been evaluated for their cytotoxic activity against various human cancer cell lines, showing potential as novel therapeutic agents (Musa, Badisa & Latinwo, 2014).

  • ://consensus.app/papers/hbed-deferoxamine-ironchelating-therapy-bergeron/44b775fd0a915dd3b34036399ed63f26/?utm_source=chatgpt).

properties

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVLWKPGIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189556
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

CAS RN

35998-29-9
Record name N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
R Ma, RJ Motekaitis, AE Martell - Inorganica chimica acta, 1994 - Elsevier
The stability constants of 1:1 complexes of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) with trivalent and divalent metal ions have been determined by …
Number of citations: 76 www.sciencedirect.com
RJ Motekaitis, AE Martell, MJ Welch - Inorganic Chemistry, 1990 - ACS Publications
The stability constants and otherequilibrium parameters of the trivalent metal ion complexes of three multidentate ligands have been determined: A',(V-bis (2-hydroxy-3, 5-dimethylbenzyl…
Number of citations: 68 pubs.acs.org
S Saito, H Hoshino, T Yotsuyanagi - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
The luminescent properties of a terbium complex with a hexadentate ligand of N,N ′ -Bis(2-hydroxybenzyl)ethylenediamine-N,N ′ -diacetic acid (HBED) having a phenolate functional …
Number of citations: 6 www.journal.csj.jp
K Mettrick, K Hassan, I Lamont, D Reid - Antibiotics, 2020 - mdpi.com
Targeting the iron requirement of Pseudomonas aeruginosa may be an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa. We, therefore, …
Number of citations: 17 www.mdpi.com
NA Thiele, KA Abboud, KB Sloan - European Journal of Medicinal …, 2016 - Elsevier
The development of iron chelators suitable for the chronic treatment of diseases where iron accumulation and subsequent oxidative stress are implicated in disease pathogenesis is an …
Number of citations: 6 www.sciencedirect.com
T Katsuyama, T Kumai - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (hbed) reacts with iron(III) to form a red complex having an absorption maximum at 485 nm. The iron(III) complex is so …
Number of citations: 3 www.journal.csj.jp
EH Lau, EA Cerny, BJ Wright… - The Journal of …, 1983 - translationalres.com
An iron chelator of low water solubility, HBED, has been encapsulated in the lipid bilayers of unilamellar and multilamellar liposomes. The effectiveness of liposome-encapsulated …
Number of citations: 21 www.translationalres.com
KE Sullivan, SR Lavin, S Livingston… - Journal of Animal …, 2022 - Wiley Online Library
While iron overload disorder (IOD) and related disease states are not considered a common occurrence in domestic equids, these issues appear prevalent in black rhinoceroses under …
Number of citations: 1 onlinelibrary.wiley.com
P Nadal, L Hernández-Apaolaza, JJ Lucena - Plant and soil, 2009 - Springer
Iron chlorosis is commonly corrected by the application of EDDHA chelates, whose industrial synthesis produces o,oEDDHA together with a mixture of regioisomers and other unknown …
Number of citations: 27 link.springer.com
P Nadal, C García-Delgado, D Hernández… - Plant and soil, 2012 - Springer
Aims The efficacy of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) as an Fe source in plant nutrition for soybean (Glycine max) plants grown in calcareous …
Number of citations: 36 link.springer.com

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